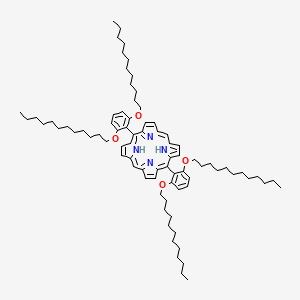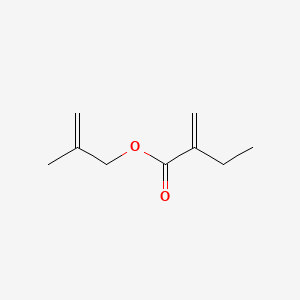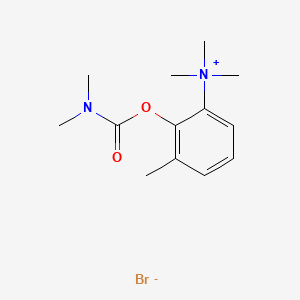
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C13-H21-N2-O2.Br and a molecular weight of 317.27 . This compound is known for its unique structure, which includes a trimethylammonium group, a bromide ion, and a dimethylcarbamate ester. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the reaction of 2-hydroxy-3-methylphenyltrimethylammonium bromide with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbamate ester.
Substitution: Corresponding halide-substituted products.
科学的研究の応用
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The trimethylammonium group interacts with negatively charged sites on proteins or enzymes, while the carbamate ester can form covalent bonds with nucleophilic residues. This dual interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Phenyltrimethylammonium bromide: Similar structure but lacks the carbamate ester group.
Trimethylphenylammonium tribromide: Contains additional bromine atoms, making it a stronger brominating agent.
Uniqueness
(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its combination of a trimethylammonium group and a carbamate ester, which provides distinct reactivity and interaction profiles compared to other similar compounds .
特性
CAS番号 |
67011-23-8 |
|---|---|
分子式 |
C13H21BrN2O2 |
分子量 |
317.22 g/mol |
IUPAC名 |
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21N2O2.BrH/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChIキー |
AYXCGTMPOCCMNP-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


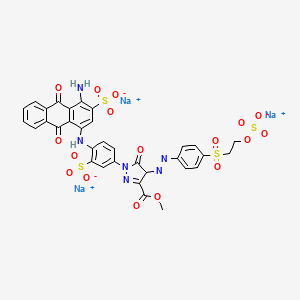

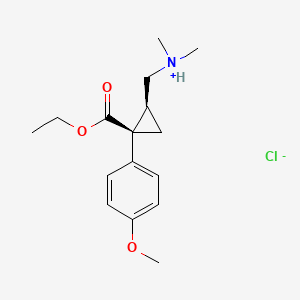
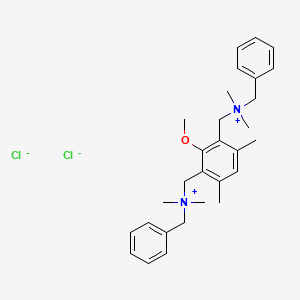
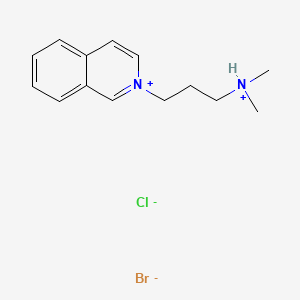
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
